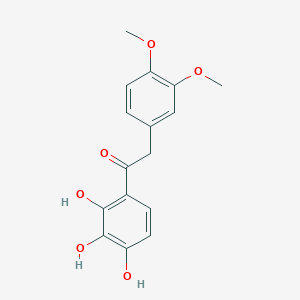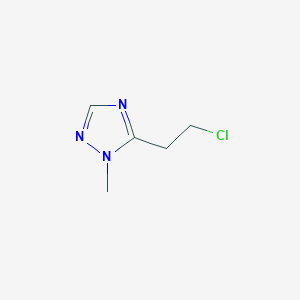
5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation or crystallization may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group. Common nucleophiles include amines and thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Various oxidized forms of the triazole ring.
Reduction Products: Reduced derivatives of the triazole compound.
Applications De Recherche Scientifique
Chemistry: 5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of biological processes. The triazole ring can also interact with enzyme active sites, potentially inhibiting enzyme activity. These interactions can disrupt cellular functions and lead to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,4-triazole: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
5-(2-Bromoethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.
5-(2-Iodoethyl)-1-methyl-1H-1,2,4-triazole: Contains an iodoethyl group, which can lead to different reactivity patterns compared to the chloroethyl derivative.
Uniqueness: 5-(2-Chloroethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the chloroethyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar triazole derivatives.
Propriétés
Numéro CAS |
105051-35-2 |
|---|---|
Formule moléculaire |
C5H8ClN3 |
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
5-(2-chloroethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8ClN3/c1-9-5(2-3-6)7-4-8-9/h4H,2-3H2,1H3 |
Clé InChI |
XPOKMLCMYKZOCK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


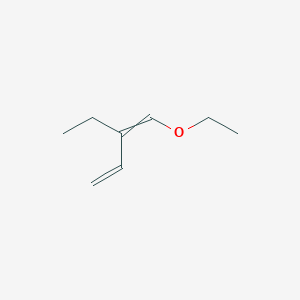

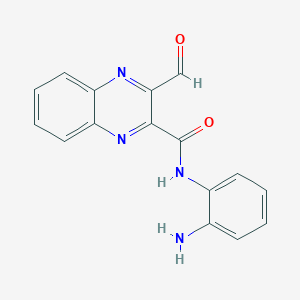
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
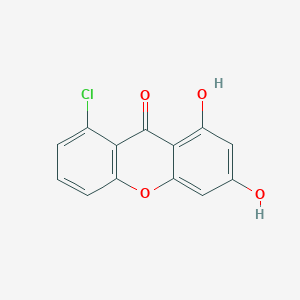
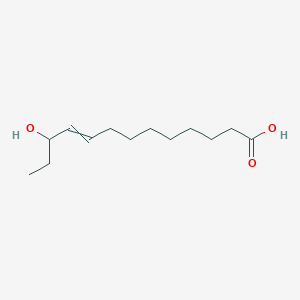
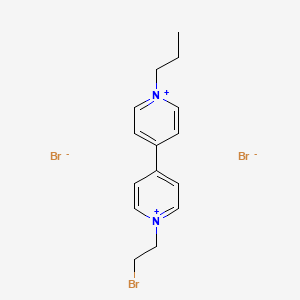
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)


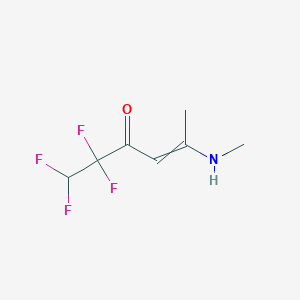
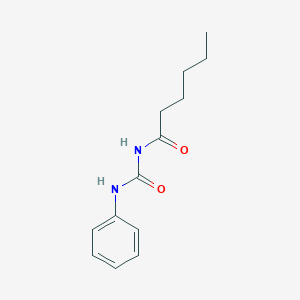
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
